molecular formula C31H34O4P2Pd B136425 Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II) CAS No. 149796-59-8

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)

Cat. No. B136425
M. Wt: 639 g/mol
InChI Key: AXLVIMJWRWLVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of palladium complexes with bisphosphine ligands is well-documented. For instance, nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands have been synthesized for use as catalysts in the production of flexible propene/CO copolymer materials . Similarly, palladium complexes with 1,2-bis(diphenylphosphino)ethane have been synthesized and characterized, although these were studied for their antitumor activity rather than their catalytic properties . The synthesis of these complexes typically involves the coordination of palladium with the bisphosphine ligand and other anions or ligands to form the desired complex.

Molecular Structure Analysis

The molecular structure of palladium complexes can be determined using X-ray structure analysis, as demonstrated in the synthesis of nonsymmetric palladium complexes with fluorinated bisphosphine ligands . The solid-state structures of these complexes provide insight into the steric and electronic effects of the ligands, which are crucial for understanding the catalytic behavior of the complexes.

Chemical Reactions Analysis

Palladium complexes with bisphosphine ligands are known to catalyze various chemical reactions. For example, a palladium(0) complex with CATPHOS, a diphosphine ligand, has been shown to catalyze the amination of aromatic bromides and the α-arylation of ketones . Another example is the use of a palladium acetate/1,4-bis(diphenylphosphino)butane system for the selective cyclocarbonylation of 2-allyl phenols to form lactones and bis-lactones . Additionally, a novel palladium reagent prepared from Pd(OAc)2, DPPP, and Bu3P has been developed for aryl-aryl coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium complexes with bisphosphine ligands are influenced by the ligands' electronic and steric characteristics. For instance, the catalytic activity and the molecular weight of the resulting polyketone materials can be correlated with the steric effects of the ligands in the palladium complexes used for propene/CO copolymerization . The electronic properties of the ligands can also affect the reactivity and selectivity of the palladium complexes in various catalytic reactions .

Scientific Research Applications

Catalytic Applications

Palladium complexes, including those with 1,3-bis(diphenylphosphino)propane (dppp) ligands, have been widely applied in catalysis. For instance, they serve as catalysts in CO-ethylene copolymerization reactions, showcasing significant differences in catalytic productivity and molecular weight when compared to analogous precursors (Bianchini, Meli, Oberhauser, Segarra, Claver, & Suárez, 2007). Similarly, nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands have been found to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier, Hollmann, Thewalt, Klinga, Leskelä, & Rieger, 2003).

Polymerization Catalysts

Palladium complexes of 1,3-bis(diphenylphosphino)propane have been demonstrated to be highly active catalysts for room-temperature copolymerization of carbon monoxide with ethene, offering a more efficient alternative to systems based on traditional ligands (Doherty, Robins, Nieuwenhuyzen, Champkin, & Clegg, 2002).

Material Synthesis

In the realm of material synthesis, palladium complexes with 1,3-bis(diphenylphosphino)propane ligands have been employed in the regioselective Markovnikov addition reaction and dehydrogenative double phosphinylation to terminal alkynes, highlighting their versatility in organic synthesis (Dobashi, Fuse, Hoshino, Kanada, Kashiwabara, Kobata, Nune, & Tanaka, 2007).

Anticancer Agents

Moreover, certain palladium complexes, including those with dppp ligands, have been studied for their potential as anticancer agents. The synthesis, structural characterization, and cytotoxic activity of these complexes against cancer cells have been explored, showing promising results in selective indexes and interactions with DNA (Alves, Honorato, Lião, Velozo-Sá, Guedes, Dutra, Ayalla, Ellena, Batista, & Gonçalves, 2021).

properties

IUPAC Name

acetic acid;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2C2H4O2.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*1-2(3)4;/h1-12,14-21H,13,22-23H2;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVIMJWRWLVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O4P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)

CAS RN

149796-59-8
Record name Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)
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